![molecular formula C21H19N3O5 B11161032 2-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11161032.png)
2-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinyl group and an isoquinolinecarboxylic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, followed by the coupling with the isoquinolinecarboxylic acid derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound structurally similar to vitamin E with antioxidant properties.
Uniqueness
2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is unique due to its combination of quinazolinyl and isoquinolinecarboxylic acid moieties, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H19N3O5/c1-12(24-19(26)15-8-4-5-9-16(15)22-21(24)29)18(25)23-11-14-7-3-2-6-13(14)10-17(23)20(27)28/h2-9,12,17H,10-11H2,1H3,(H,22,29)(H,27,28)/t12-,17?/m0/s1 |
InChI Key |
KEJLIXOIQLDOLK-WHUIICBVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2CC1C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



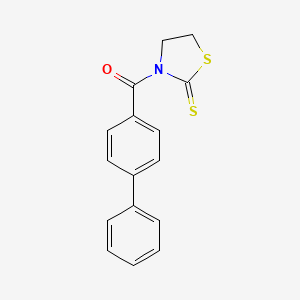
![1-butyl-N-{4-[(2,6-diethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160963.png)
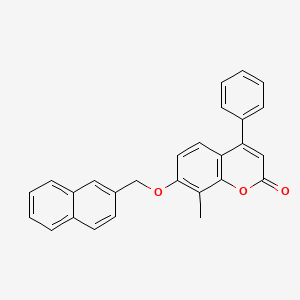
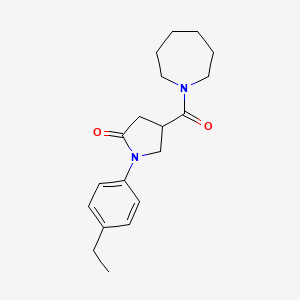
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-7-(naphthalen-2-ylmethoxy)-2H-chromen-2-one](/img/structure/B11160989.png)

![trans-4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11160994.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11161003.png)
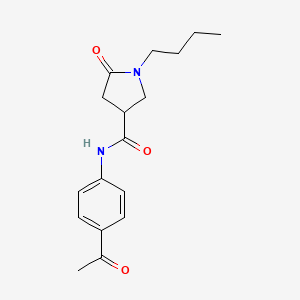
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161012.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11161013.png)
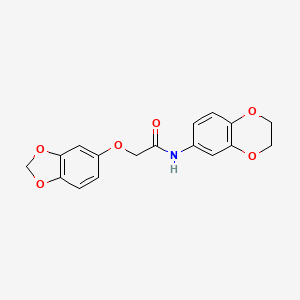
![7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11161026.png)
